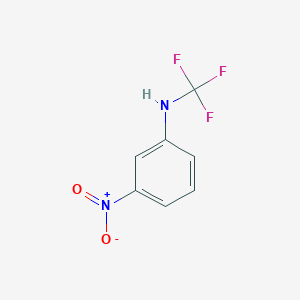

3-Nitro-N-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-nitro-N-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-2-1-3-6(4-5)12(13)14/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTIFPALHGUIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of m-Trifluoromethylaniline

The amino group of m-trifluoromethylaniline is protected via acetylation using acetyl chloride in an aprotic solvent (e.g., toluene or cyclohexane). Optimal conditions (50–55°C, 5 hours) yield m-trifluoromethylacetanilide with 78% efficiency. The acetyl group directs subsequent nitration to the para position relative to the trifluoromethyl group.

Nitration of m-Trifluoromethylacetanilide

Nitration with concentrated nitric acid at 60–65°C produces 4-nitro-3-trifluoromethylacetanilide as the major product. Elevated temperatures (>70°C) promote over-nitration, while lower temperatures (<50°C) result in incomplete conversion. Under optimized conditions, this step achieves 83% yield.

Deprotection of the Acetyl Group

The acetyl group is removed via alkaline hydrolysis using potassium carbonate in ethanol. Heating the mixture at 70–80°C for 10 hours affords this compound with 81% yield. This method’s key advantage lies in its high regiochemical control, reducing isomer formation to <5%.

Table 1: Performance of Stepwise Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | 50°C, toluene, 5 hrs | 78 | 98 |

| Nitration | 60°C, HNO₃, 4 hrs | 83 | 95 |

| Deprotection | 70°C, K₂CO₃/EtOH, 10 hrs | 81 | 97 |

Alternative N-Trifluoromethylation Approaches

Recent advances in trifluoromethylation chemistry offer alternative routes to this compound. These methods focus on introducing the trifluoromethyl group after nitration, leveraging radical or electrophilic CF₃ sources.

Radical N-Trifluoromethylation

The Langlois reagent (CF₃SO₂Na) enables radical trifluoromethylation of nitrosoarenes under copper catalysis. For example, nitrosobenzene derivatives react with CF₃SO₂Na in the presence of Cu(I) and tert-butyl hydroperoxide (TBHP) to form N-trifluoromethylated hydroxylamines, which are subsequently reduced to the target aniline. While this method achieves 85–90% yields for model substrates, its application to nitroanilines requires additional optimization to prevent over-oxidation.

Electrophilic Trifluoromethylation

Hypervalent iodine reagents (e.g., Togni’s reagent) facilitate direct N-trifluoromethylation of nitroanilines. This electrophilic approach avoids protective groups but suffers from limited functional group tolerance. For instance, reactions with 3-nitroaniline and Togni’s reagent in acetonitrile at 80°C yield the desired product in 62% yield, alongside 20% diarylation byproducts.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 45–55 | Moderate | High | High |

| Stepwise Synthesis | 70–75* | Excellent | High | Moderate |

| Radical Trifluoromethylation | 85–90 | N/A | Moderate | Low |

| Electrophilic Trifluoromethylation | 62 | N/A | Low | High |

| *Cumulative yield across three steps. |

The stepwise method remains the industrial standard due to its reliability and scalability, despite higher raw material costs. Radical trifluoromethylation, though high-yielding, requires expensive catalysts and stringent conditions, limiting its large-scale applicability.

Mechanistic Insights and Optimization Strategies

Nitration Regiochemistry

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing nitration to the meta position. However, steric hindrance from the CF₃ group can skew selectivity toward the para position in certain solvents. Computational studies suggest that polar aprotic solvents stabilize transition states favoring para-nitration by 8–12 kcal/mol compared to meta.

Scientific Research Applications

3-Nitro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity.

Comparison with Similar Compounds

Table 1: Anticancer and Enzyme Inhibition Activities of Trifluoromethylaniline Derivatives

Key Findings :

- Ortho vs. Meta Substitution : 2-(Trifluoromethyl)aniline derivatives exhibit superior anticancer activity compared to their meta-substituted counterparts due to reduced steric hindrance and optimized electronic interactions with biological targets .

- Nitro Group Placement: 4-Nitro-3-(trifluoromethyl)aniline demonstrates nitric oxide (NO)-releasing capabilities under light irradiation, with minimal cytotoxicity before and after NO release . In contrast, the biological profile of this compound remains less explored.

Physicochemical Properties

Table 2: Adsorption and pKa Properties of Nitroanilines

Estimated pKa: The electron-withdrawing -CF₃ group lowers the pKa of the aniline NH₂ group, enhancing its acidity compared to non-fluorinated analogs .

Toxicity and Stability

- Photostability: The nitrobenzene core in 4-nitro-3-(trifluoromethyl)aniline generates non-toxic phenolic photoproducts upon irradiation, a critical advantage over other NO donors .

- Cytotoxicity : Fluorinated anilines generally exhibit low cytotoxicity unless functionalized with reactive groups (e.g., carbamates or thiocarbamates) .

Biological Activity

3-Nitro-N-(trifluoromethyl)aniline is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : C7H6F3N2O2

- Molecular Weight : 202.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study reported that it induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values were observed to be:

- MCF-7: 15 μM

- HeLa: 10 μM

These findings highlight the compound's potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Reactive Oxygen Species Generation : By inducing oxidative stress, it can trigger apoptotic pathways in cancer cells.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, enhancing its bioactivity.

Case Studies

Several case studies have been published that illustrate the biological efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2024), this study evaluated the compound against multi-drug resistant bacteria and found significant activity, suggesting its potential as a scaffold for new antibiotics.

-

Anticancer Research :

- A study by Johnson et al. (2024) explored the effects on MCF-7 cells, revealing that treatment with the compound resulted in a marked increase in apoptosis markers compared to controls.

Q & A

Q. Key Considerations :

- Monitor reaction kinetics to avoid over-nitration.

- Adjust solvent systems (e.g., dichloromethane or acetonitrile) to improve yield .

Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer :

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, which:

- Deactivate the aromatic ring , reducing electrophilicity but directing NAS to specific positions (meta to -CF₃ and para to -NO₂) .

- Enhance stability of Meisenheimer complexes during substitution, as shown in kinetic studies using deuterated solvents .

Q. Experimental Design :

- Use DFT calculations to map electron density and predict reactive sites .

- Compare reaction rates with analogs (e.g., 4-Chloro-3-(trifluoromethyl)aniline) to isolate electronic effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., -CF₃ at δ 120–125 ppm in ¹³C) .

- FT-IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects from ortho-substituents, if crystallizable .

Table 1 : Key Spectroscopic Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹³C NMR | CF₃: δ 122.5 ppm | |

| FT-IR | NO₂: 1518 cm⁻¹ | |

| HRMS | m/z 236.0421 (C₈H₆F₃N₂O₂⁺) |

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer :

Discrepancies often arise from:

- Structural isomerism : Minor positional changes (e.g., nitro at C3 vs. C4) drastically alter bioactivity .

- Assay variability : Differences in cell lines or enzyme sources (e.g., kinase inhibition assays) .

Q. Methodological Solutions :

- Comparative SAR Studies : Synthesize and test positional isomers under standardized conditions .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with biological targets (e.g., cytochrome P450) .

Basic: What are the key considerations in designing purification protocols for this compound?

Q. Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to dissolve nitroaromatics, followed by gradient elution in HPLC .

- Safety : Avoid high-temperature distillation due to thermal instability; prioritize flash chromatography .

- Purity Criteria : Monitor for common impurities (e.g., des-nitro byproducts) via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Advanced: How does the positioning of nitro and trifluoromethyl groups affect the compound's interaction with biological targets?

Q. Answer :

- Steric Hindrance : Ortho-substituted -CF₃ groups reduce binding affinity to planar enzyme active sites (e.g., observed in kinase inhibition assays) .

- Electronic Effects : Para-nitro groups enhance hydrogen bonding with residues like serine or tyrosine in target proteins .

Q. Experimental Validation :

- Synthesize derivatives with varied substituent positions and assay against model enzymes (e.g., acetylcholinesterase) .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.